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Introduction

Oxtriphylline, a salt of theophylline, is a bronchodilator used in the management of respiratory
diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Sustained-
release (SR) formulations are designed to release the drug over an extended period to
maintain a therapeutic concentration, improve patient compliance, and reduce side effects.[3]
Dissolution testing is a critical in vitro method used throughout the drug development lifecycle
to ensure product quality and performance.[4] It measures the rate at which the active
pharmaceutical ingredient (API) is released from the dosage form into a solution under
controlled conditions.[4][5] This application note provides a detailed protocol for studying the
sustained-release profile of Oxtriphylline tablets, based on United States Pharmacopeia
(USP) guidelines and standard analytical practices.[6]

Principle

The in vitro dissolution test for sustained-release Oxtriphylline tablets simulates the
physiological conditions of the gastrointestinal tract. The methodology typically involves a two-
stage dissolution process. Initially, the tablet is exposed to an acidic medium simulating gastric
fluid, followed by a change to a neutral or slightly alkaline buffer to simulate intestinal fluid.[6][7]
This two-stage approach is crucial for evaluating the performance of enteric-coated or delayed-
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release characteristics often incorporated into sustained-release formulations. Aliquots are
withdrawn at specified time intervals and analyzed to determine the concentration of the
released drug, allowing for the construction of a drug release profile over time.[8] The amount
of Oxtriphylline released is quantified using analytical techniques such as UV-Vis
Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][9]

Apparatus and Materials
e Apparatus:
o USP Dissolution Apparatus 2 (Paddle) with 900 mL vessels[10]
o Water bath maintained at 37 + 0.5°C[10]
o UV-Vis Spectrophotometer or HPLC system with UV detector
o Analytical balance
o pH meter
o Volumetric flasks and pipettes
o Syringes and syringe filters (e.g., 0.45 pm)

e Reagents and Standards:

[¢]

Oxtriphylline or Theophylline Reference Standard (USP grade)

o Hydrochloric acid (HCI), concentrated

o Potassium phosphate, monobasic (KHz2POa4)

o Sodium hydroxide (NaOH)

o Methanol (HPLC grade)

o Acetonitrile (HPLC grade)

o Purified water
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Experimental Protocols
Protocol 1: Dissolution Media Preparation

A. 0.1 N HCI (Simulated Gastric Fluid, without pepsin)

Add 8.3 mL of concentrated HCI to a 1000 mL volumetric flask.

Add approximately 900 mL of purified water and mix.

Allow the solution to cool to room temperature.

Make up the volume to 1000 mL with purified water and mix thoroughly.

Verify the pH is approximately 1.2.

B. pH 7.5 Phosphate Buffer (Simulated Intestinal Fluid, without enzyme)

» Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of purified water.
e Adjust the pH to 7.5 £ 0.1 with 0.2 N sodium hydroxide.[1]

e Ensure the media is deaerated before use by a suitable technique (e.g., vacuum filtration,
sonication).[10]

Protocol 2: Dissolution Test Procedure

This protocol is based on the USP monograph for Oxtriphylline Extended-Release Tablets.[6]

o Setup: Assemble the USP Apparatus 2 (Paddle) and equilibrate the dissolution media in the
vessels to 37 £ 0.5°C.[10]

e Stage 1 (Acidic):
o Place 900 mL of 0.1 N HCI into each vessel.
o Set the paddle speed to 50 rpm.[6]

o Carefully place one Oxtriphylline SR tablet into each vessel.
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o Operate the apparatus for exactly 1 hour.

o At the 1-hour mark, withdraw a sample (e.g., 10 mL) from each vessel.

» Stage 2 (Buffer):

o After the 1-hour acidic stage, carefully raise the paddles and change the medium to 900
mL of pH 7.5 Phosphate Buffer, pre-warmed to 37 + 0.5°C.

o Continue the test at 50 rpm.
o Withdraw samples at predetermined time points (e.g., 2, 4, 6, 8, and 12 hours).

o Sampling: For each sample withdrawn, filter it promptly through a 0.45 um syringe filter.
Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed
medium to maintain a constant volume.

Protocol 3: Sample Analysis and Quantification

A. Method 1: UV-Vis Spectrophotometry

o Standard Preparation: Prepare a stock solution of USP Theophylline or Oxtriphylline
Reference Standard in the appropriate dissolution medium. Create a series of working
standards to generate a calibration curve.

e Analysis: Measure the absorbance of the filtered samples and standard solutions at the
wavelength of maximum absorbance, which is approximately 271 nm for theophylline.[11]

o Calculation: Determine the concentration of Oxtriphylline in the samples using the
calibration curve.

B. Method 2: High-Performance Liquid Chromatography (HPLC) This method provides greater
specificity and is recommended for complex matrices.[9]

o Chromatographic Conditions (Example):

o Column: XBridge BEH C18 (150 x 4.6 mm, 5 um) or equivalent.[9]
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[e]

Mobile Phase: A filtered and degassed mixture of pH 5.8 phosphate buffer and methanol
(e.g., 4:1 viv).[12]

[e]

Flow Rate: 1.0 mL/min.[9]

o

Column Temperature: 40°C.[9]

[¢]

Injection Volume: 10 pL.[9]

[¢]

Detection: UV at 270 nm.[9]

o Standard Preparation: Prepare a stock and working standards of the reference standard in
the mobile phase.

e Analysis: Inject the standards and filtered dissolution samples into the HPLC system.

o Calculation: Quantify the drug concentration based on the peak area response compared to
the standard curve.

Data Presentation and Analysis
Calculation of Cumulative Drug Release

Calculate the cumulative percentage of the labeled drug amount released at each time point,
correcting for the drug removed during previous sampling intervals.

Data Tables

The results should be tabulated for clarity.

Table 1: USP Dissolution Parameters for Oxtriphylline SR Tablets
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Parameter Condition Reference
Apparatus USP Apparatus 2 (Paddle) [6]

Paddle Speed 50 rpm [6]
Temperature 37+£0.5°C [10]
Medium (Stage 1) 900 mL of 0.1 N HCI [6]

Time (Stage 1) 1 hour [6]

Medium (Stage 2) 900 mL of pH 7.5 Phosphate 6]

Buffer

| Up to 12 hours (or as
Time (Stage 2) specified) i

| Sampling Points | 1, 2, 4, 6, 8, 12 hours |[6] |

Table 2: Example Dissolution Data Summary

Ti (h ) Concentration Amount Released Cumulative %
ime (hours
(mg/mL) (mg) Released

122 o] o | oo |

Analysis of Release Kinetics

To understand the mechanism of drug release, the dissolution data can be fitted to various
kinetic models.[13]
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Table 3: Common Drug Release Kinetic Models

Model

Zero-Order

Equation

Qt = Qo + Kot

Description

Drug release rate is
constant and independent
of concentration.

First-Order

log(Qr) = log(Qo) - Kit / 2.303

Drug release rate is dependent
on the concentration of the

remaining drug.

Higuchi

Qt = KnVt

Describes drug release from a
matrix system based on

Fickian diffusion.

Korsmeyer-Peppas

Mt/Moo = Kptn

Describes drug release from a
polymeric system; 'n* is the
release exponent indicating

the mechanism.

Q: is the amount of drug released at time t; Qo is the initial amount; Mt/M is the fraction of

drug released at time t; Ko, K1, Kn, Kp are release rate constants.

Visualization
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Workflow for Oxtriphylline SR Dissolution Study

Click to download full resolution via product page

Caption: Experimental workflow for sustained-release Oxtriphylline dissolution testing.
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Caption: Logical pathway from Oxtriphylline administration to therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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